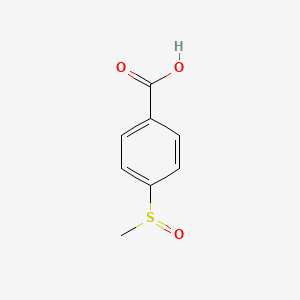

4-(Methylsulfinyl)benzoic acid

Description

Contextualization of Substituted Benzoic Acid Derivatives in Organic Synthesis

Substituted benzoic acid derivatives are a cornerstone of organic synthesis, serving as versatile building blocks and key intermediates in the creation of a vast array of more complex molecules. mdpi.com The foundational structure of benzoic acid, a simple aromatic carboxylic acid, allows for a wide range of modifications to its benzene (B151609) ring. nih.gov These substitutions, which can involve the addition of various functional groups at different positions, profoundly influence the molecule's physical and chemical properties, such as acidity and reactivity. acs.org

The strategic placement of electron-donating or electron-withdrawing groups on the benzene ring can activate or deactivate the ring towards electrophilic aromatic substitution, guiding the regioselectivity of further reactions. acs.org This high degree of tunability makes substituted benzoic acids invaluable in the design and synthesis of pharmaceuticals, agrochemicals, dyes, and polymers. mdpi.com For instance, fluoro- and chloro-substituted benzoic acid derivatives are important precursors for many commercial products. mdpi.com The carboxyl group itself can undergo a variety of transformations, including esterification, amidation, and reduction, further expanding the synthetic utility of these compounds.

Significance of Sulfur-Containing Aromatic Compounds in Medicinal and Agrochemical Chemistry

The incorporation of sulfur atoms into aromatic frameworks has proven to be a highly effective strategy in the development of bioactive compounds for both medicinal and agrochemical applications. wiley-vch.deresearchgate.netjchemrev.com Sulfur-containing functional groups are considered "privileged motifs" in drug design, appearing in a wide variety of pharmacologically active substances and natural products. ontosight.ai These groups can exist in various oxidation states, such as thioethers, sulfoxides, and sulfones, each imparting distinct electronic and steric properties to the parent molecule. wiley-vch.de

In medicinal chemistry, organosulfur compounds are present in a significant portion of approved drugs and clinical candidates, exhibiting a broad spectrum of biological activities. wiley-vch.deontosight.ai The sulfinyl group, as found in 4-(methylsulfinyl)benzoic acid, is a polar, chiral functional group that can participate in hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition and binding to biological targets. acs.org

In the realm of agrochemistry, sulfur-containing compounds have a long history, with elemental sulfur being one of the oldest known fungicides. thieme-connect.de Modern agrochemicals, including herbicides, fungicides, and insecticides, frequently feature sulfur-based functional groups. researchgate.netjchemrev.comresearchgate.net These moieties can be integral to the pharmacophore, influence the compound's metabolic stability and transport properties, or be part of a "pro-pesticide" that is activated within the target organism. thieme-connect.de For example, some herbicides act by inhibiting key plant enzymes, and the presence of a methylsulfonyl group, a related functionality to methylsulfinyl, is known to contribute to this activity. smolecule.com

Historical Development and Evolution of Synthetic Methodologies Pertaining to Sulfinyl-Substituted Benzoic Acid Architectures

The synthesis of sulfinyl-substituted aromatic compounds, particularly aryl sulfoxides, has undergone significant evolution. Early methods for creating a carbon-sulfur bond often relied on harsher conditions. The Friedel-Crafts reaction, a cornerstone of aromatic chemistry, was adapted for sulfinylation. One of the earliest reports, dating back to 1926, described the preparation of a diaryl sulfoxide (B87167) from benzene and 4-toluenesulfinyl chloride. smolecule.com However, these methods often suffered from low yields and limited substrate scope.

A common and historically significant route to aryl sulfoxides involves the oxidation of the corresponding aryl thioether. acs.org For a compound like this compound, this would typically involve the synthesis of 4-(methylthio)benzoic acid as a precursor. The synthesis of 4-(methylthio)benzoic acid can be achieved through methods such as the reaction of 4-bromobenzoic acid with sodium methylthiolate, often in the presence of a copper catalyst. thieme-connect.de The subsequent oxidation of the thioether to the sulfoxide can be accomplished using a variety of oxidizing agents.

The development of more refined and selective oxidation methods has been a major focus of research. A significant leap forward came with the advent of catalytic asymmetric oxidation, which allows for the preparation of enantiomerically enriched or pure chiral sulfoxides. The pioneering work in this area laid the foundation for the use of transition metal catalysts, often in combination with chiral ligands, to control the stereochemical outcome of the oxidation. researchgate.netjchemrev.com These modern methods offer milder reaction conditions and greater functional group tolerance compared to the stoichiometric reagents used in earlier syntheses. The evolution from classical methods to sophisticated catalytic systems reflects the growing importance of chiral sulfoxides as intermediates and building blocks in asymmetric synthesis. researchgate.net

Data Tables

Table 1: Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 13205-48-6 |

| Molecular Formula | C₈H₈O₃S |

| Molecular Weight | 184.21 g/mol |

| SMILES | CS(=O)c1ccc(cc1)C(=O)O |

| InChI Key | KWHCPERWLHBLOT-UHFFFAOYSA-N |

Table 2: Related Research Findings

| Finding | Brief Description | Reference(s) |

| Precursor Synthesis | 4-(Methylthio)benzoic acid, a direct precursor, can be synthesized from 4-bromobenzoic acid and sodium methylthiolate. | thieme-connect.de |

| Oxidation to Sulfoxide | The methylthio group of the precursor can be oxidized to form the methylsulfinyl group. | |

| Biological Potential | Analogs of this compound have been investigated for potential antioxidant, anti-inflammatory, and antimicrobial effects. | |

| Agrochemical Intermediate | The related 4-(methylsulfonyl)benzoic acid is an intermediate in the synthesis of herbicides. | smolecule.com |

Structure

3D Structure

Properties

IUPAC Name |

4-methylsulfinylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3S/c1-12(11)7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTKRTQFUPNGBLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80406965 | |

| Record name | 4-(methylsulfinyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33963-58-5 | |

| Record name | 4-(methylsulfinyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methanesulfinylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Methylsulfinyl Benzoic Acid and Analogous Structures

Direct Synthetic Routes to 4-(Methylsulfinyl)benzoic Acid

Direct synthetic approaches to this compound primarily involve the manipulation of a pre-existing benzoic acid framework. These methods are often favored for their atom economy and straightforward nature.

Controlled Oxidation of 4-(Methylthio)benzoic Acid Precursors

A prevalent and direct method for the synthesis of this compound is the controlled oxidation of its thioether precursor, 4-(methylthio)benzoic acid. conicet.gov.ar This transformation requires careful selection of oxidizing agents and reaction conditions to prevent over-oxidation to the corresponding sulfone.

A variety of oxidative systems have been developed to achieve the selective oxidation of 4-(methylthio)benzoic acid. Research has focused on optimizing reagents to maximize yield and chemoselectivity, particularly avoiding the oxidation of other functional groups that may be present on the aromatic ring.

One environmentally benign approach utilizes molecular oxygen from the air as the primary oxidant, catalyzed by iron(III) nitrate (B79036) nonahydrate [Fe(NO₃)₃·9H₂O]. conicet.gov.ar This system has demonstrated excellent yield and high chemoselectivity for the formation of this compound. conicet.gov.ar The reaction proceeds efficiently under mild conditions, and notably, other potentially oxidizable groups, such as aldehydes, remain unaffected. conicet.gov.ar

Biocatalysis offers another highly selective method for this oxidation. The cytochrome P450 enzyme CYP199A4 has been shown to effectively oxidize 4-(methylthio)benzoic acid to the corresponding sulfoxide (B87167). uq.edu.auresearchgate.net This enzymatic approach operates under mild conditions and can exhibit high levels of stereoselectivity. uq.edu.au

The following table summarizes a selection of optimized conditions for the oxidation of 4-(methylthio)benzoic acid.

| Catalyst/Reagent | Oxidant | Solvent | Temperature | Yield of this compound | Reference |

| Fe(NO₃)₃·9H₂O | Air | Acetonitrile (B52724) | Room Temp. | Excellent | conicet.gov.ar |

| CYP199A4 (WT) | NADH | Buffer | Not Specified | High | uq.edu.au |

| Cu/TBHP | TBHP | Not Specified | 80 °C | 85% | rsc.org |

Table 1: Optimized Conditions for the Oxidation of 4-(Methylthio)benzoic Acid.

When the aromatic ring contains multiple sulfur substituents or when the sulfur atom is part of a more complex molecule, the regioselectivity of the oxidation becomes a critical factor. For a simple precursor like 4-(methylthio)benzoic acid, regioselectivity is not a concern as there is only one sulfur atom to be oxidized.

However, stereoselectivity is a key consideration as the resulting sulfoxide is a chiral center. While traditional chemical oxidants typically produce a racemic mixture of the (R)- and (S)-enantiomers, biocatalytic methods can offer high stereoselectivity. For instance, the S244D mutant of the CYP199A4 enzyme has been shown to catalyze sulfoxidation reactions with a preference for one stereoisomer. uq.edu.au The development of chiral catalysts for the enantioselective oxidation of sulfides is an active area of research, aiming to provide access to enantiopure sulfinyl compounds. acs.org

Optimization of Oxidative Reagents and Reaction Conditions

Functional Group Interconversions on Pre-existing Aromatic Scaffolds

An example of this approach involves the conversion of a different functional group at the 4-position of benzoic acid into a methylsulfinyl group. While direct conversion of many groups to a methylsulfinyl moiety is challenging, a common strategy involves a two-step process: first, introduction of a thiol or methylthio group, followed by controlled oxidation as described previously. For instance, a 4-halobenzoic acid could potentially be converted to 4-(methylthio)benzoic acid via a nucleophilic aromatic substitution with sodium thiomethoxide, which is then oxidized.

Multistep Synthetic Sequences for Derivatized Benzoic Acids with Sulfinyl Moieties

For the synthesis of more complex analogs of this compound, which may bear additional substituents on the aromatic ring, multistep synthetic sequences are often necessary. researchgate.netprepchem.com These routes provide the flexibility to introduce a variety of functional groups in a controlled manner.

Introduction of Sulfur-Containing Groups via Sulfonation or Thiolation

A common strategy in multistep syntheses is the introduction of a sulfur-containing group onto an aromatic ring, which can then be further modified to the desired sulfinyl group. smolecule.comthieme-connect.de

Sulfonation involves the electrophilic aromatic substitution of a benzene (B151609) derivative with a sulfonating agent, such as fuming sulfuric acid (H₂SO₄/SO₃) or chlorosulfonic acid (ClSO₃H), to introduce a sulfonic acid (-SO₃H) or sulfonyl chloride (-SO₂Cl) group, respectively. smolecule.comsaskoer.ca For example, 2-ethoxybenzoic acid can undergo chlorosulfonation to introduce a sulfonyl chloride group, which can then be reacted with various nucleophiles. smolecule.com While direct sulfonation of benzoic acid would primarily yield the meta-substituted product, specific directing groups or starting materials can be chosen to achieve the desired para-substitution. The resulting sulfonic acid or its derivative can then be reduced and alkylated to form the methylthio group, which is subsequently oxidized to the methylsulfinyl group.

Thiolation refers to the introduction of a thiol (-SH) or thioether (-SR) group. This can be achieved through various methods, including the reaction of an aryl halide with a thiol or thiolate, or through the use of sulfenylating agents. text2fa.ird-nb.info For instance, copper-catalyzed reactions have been employed for the C-H bond sulfenylation of arenes. text2fa.ir Once the thioether is in place, it can be oxidized to the sulfinyl group as the final step.

The following table outlines a general multistep approach for synthesizing a derivatized benzoic acid with a sulfinyl moiety.

| Step | Reaction Type | Reagents | Intermediate/Product |

| 1 | Sulfonation/Chlorosulfonation | H₂SO₄/SO₃ or ClSO₃H | Substituted benzenesulfonic acid or sulfonyl chloride |

| 2 | Reduction & Alkylation | e.g., Zn/H⁺ then CH₃I | Substituted methylthiobenzene |

| 3 | Oxidation of Benzylic Group | e.g., KMnO₄ | Substituted 4-(methylthio)benzoic acid |

| 4 | Controlled Oxidation | e.g., H₂O₂/AcOH | Substituted this compound |

Table 2: Generalized Multistep Synthesis of a Derivatized Benzoic Acid with a Sulfinyl Moiety.

Subsequent Modification and Functionalization of the Benzoic Acid Ring System

The synthesis of this compound often begins with a pre-functionalized benzoic acid derivative. The existing functional groups on the benzoic acid ring can direct subsequent reactions to specific positions. For instance, a hydroxyl group at the 3-position of benzoic acid acts as an ortho/para-directing group, facilitating selective sulfonation at the 4-position. This is typically achieved by reacting 3-hydroxybenzoic acid with chlorosulfonic acid.

Further modifications can be made to the benzoic acid ring system to introduce other desired functional groups. These modifications can include:

Halogenation: The introduction of halogen atoms, such as chlorine or bromine, can be a key step. google.com

Nitration: The addition of a nitro group is another common functionalization, often achieved using nitric acid. google.comquickcompany.in

Alkylation and Alkoxylation: The addition of alkyl or alkoxy groups can also be performed. google.com

These functionalizations are crucial for creating a diverse range of benzoic acid derivatives that can then be used to synthesize various target molecules, including herbicides. google.comgoogle.com For example, 2-(chloro, bromo, nitro or methyl)-4-methylsulfonyl benzoic acid serves as an intermediate in the production of certain herbicides. google.com The methylsulfonyl group itself is generally inert under standard reaction conditions but can participate in radical reactions or nucleophilic aromatic substitution under specific protocols, such as palladium-catalyzed coupling.

Strategies for High-Yield and Purity Synthesis

Achieving high yields and purity is a primary goal in the synthesis of this compound and its derivatives. Several strategies have been developed to optimize these outcomes.

One effective method involves the hydrolysis of an ester derivative. For instance, the ethyl ester of 4-(methylsulfonyl)-3-nitro-benzoic acid can be hydrolyzed using lithium hydroxide (B78521) in tetrahydrofuran (B95107) (THF) to produce the free acid with a yield of up to 94%. Another patented process describes a multi-step synthesis starting from 2,4-dinitrobenzoic acid that achieves yields greater than 75% and purity over 90%.

The oxidation of a methylthio group to a methylsulfinyl group is a key step. Excellent yields of this compound have been obtained through the oxidation of 4-(methylthio)benzoic acid using various iron (III) species as catalysts. conicet.gov.ar A transition-metal-free catalytic system using molecular bromine and sodium nitrite (B80452) has also been shown to effectively oxidize 4-(methylthio)benzoic acid to the corresponding sulfoxide in high yields within a few hours. mdpi.com

Continuous-flow reactors are also being explored to improve reaction efficiency and safety. For example, a metal-free catalyzed oxidation of 4-(methylsulfonyl)-2-nitrotoluene to 4-(methylsulfonyl)-2-nitrobenzoic acid in a continuous-flow system achieved a 90% conversion with 97% selectivity. thieme-connect.de

Table 1: Comparison of Synthetic Methods for Benzoic Acid Derivatives

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Purity (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Hydrolysis of Ethyl Ester | Ethyl 4-(methylsulfonyl)-3-nitrobenzoate | LiOH in THF, 20°C | 94 | High | Simple, high yield | Requires ester precursor |

| Oxidation of Toluene (B28343) Derivative | 2-nitro-4-methylsulfonyl toluene | H2O2, CuO/Al2O3 catalyst, acidic medium | 78.3 | Moderate | Environmentally friendly, recyclable | Moderate yield |

| Nucleophilic Substitution & Oxidation | 2,4-dinitrobenzoic acid | Base, HNO3, V2O5 catalyst, air oxidation | >75 | >90 | High purity, scalable | Multi-step, requires catalyst |

| Electrochemical Oxidation | 2-nitro-4-methylsulfonyl derivatives | Electrochemical cell, Cr3+/Cr6+ mediation | Not specified | Not specified | Green, stable, commercial potential | Requires electrochemical setup |

This table is based on data from reference .

Green Chemistry Approaches and Sustainable Synthesis Paradigms

In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable methods for chemical synthesis. This includes the synthesis of this compound and its derivatives.

Electrochemical Synthesis Pathways for Benzoic Acid Derivatives

Electrochemical methods offer a green alternative to traditional chemical synthesis. These methods can avoid the use of hazardous reagents and often proceed under mild conditions. nih.gov For example, benzoic acid derivatives can be synthesized from aryl iodides using carbon dioxide and water as sustainable feedstocks. nih.gov This process involves the electrochemical reduction of CO2 to CO, which then undergoes hydroxycarbonylation with the aryl iodide. nih.gov This method avoids the direct handling of toxic CO gas. nih.gov

Another electrochemical approach involves the oxidation of toluene and its derivatives to benzoic acids using superoxide (B77818) ions generated in situ. This can be done in a fuel cell-like reactor, offering a potentially sustainable pathway. An indirect electrochemical synthesis of 4-methanesulfonyl-3-nitro-benzoic acid has also been developed, using chromium redox couples as mediators. This method is noted for its good system stability and potential for commercialization under environmentally benign conditions.

Catalyst Development and Recyclability in Sulfoxidation Reactions

The development of efficient and recyclable catalysts is a cornerstone of green chemistry. In the context of sulfoxidation, various catalysts have been explored to improve selectivity and reduce waste.

Molybdenum(VI) dioxo complexes have been shown to be effective catalysts for the selective oxidation of sulfides to sulfoxides with low catalyst loading (0.5 mol %) and in excellent yields. acs.org These catalysts are stable in air and water and can be stored for months without decomposition. acs.org Iron (III) species, particularly a solid β-cyclodextrin-FeBr3 complex, have also been used as catalysts for sulfoxidation, providing excellent yields and high chemoselectivity. conicet.gov.ar

A significant advancement is the development of a hybrid system that combines bioelectrochemical hydrogen peroxide production with a niobium(V)-silica catalyst for selective sulfoxidation. researchgate.net This approach uses a microbial peroxide producing cell (MPPC) to generate H2O2, a green oxidant, which is then used for the catalytic sulfoxidation of thioethers. researchgate.net This integrated system demonstrates a novel and sustainable approach to chemical synthesis. researchgate.net The catalysts in these green methodologies are often recyclable, further enhancing their environmental credentials. conicet.gov.arnih.gov

Solvent Selection and Reaction Medium Optimization

The choice of solvent and reaction medium plays a critical role in the sustainability of a chemical process. The ideal solvent should be non-toxic, readily available, and have a minimal environmental impact.

For the synthesis of this compound derivatives, various solvents have been employed. The hydrolysis of ethyl 4-(methylsulfonyl)-3-nitrobenzoate is typically carried out in tetrahydrofuran (THF). The reaction of 2,4-dinitrobenzoic acid with sodium methanesulfinate (B1228633) can be performed in a fluid medium, with subsequent extraction using ethyl or butyl acetate (B1210297). In some patented methods, polar aprotic solvents like acetonitrile, dioxane, DMSO, or DMF are used. google.com

Green chemistry principles encourage the use of water as a solvent whenever possible. An eco-friendly method for the synthesis of sulfonamide and sulfonate carboxylic acid derivatives has been reported using water and sodium carbonate as an HCl scavenger, resulting in high yields and purities. dntb.gov.ua In some cases, reactions can be performed with significantly reduced solvent amounts or even in solvent-free conditions, which dramatically improves the mass intensity (MI) metric, a measure of the environmental impact of a process. conicet.gov.ar Optimizing reaction conditions, including the choice of solvent, can significantly reduce production costs and environmental impact. numberanalytics.com

Chemical Reactivity and Mechanistic Investigations of 4 Methylsulfinyl Benzoic Acid

Oxidation Reactions of the Sulfinyl Group to Sulfonyl Derivatives

The sulfinyl (sulfoxide) group of 4-(methylsulfinyl)benzoic acid is susceptible to oxidation, yielding the corresponding sulfonyl (sulfone) derivative, 4-(methylsulfonyl)benzoic acid. This transformation is a key reaction, as the sulfone product is a valuable intermediate in the synthesis of various biologically active compounds, including herbicides and pharmaceuticals. trea.com The oxidation involves the conversion of the sulfur atom from a lower to a higher oxidation state. Further oxidation of the sulfenic acid to a sulfinic acid is a critical step that enables the production of the more reactive sulfonyl radical, which can be utilized for productive chemistry. nih.gov

While detailed thermodynamic and kinetic parameters for the oxidation of this compound are not extensively documented in dedicated studies, insights can be drawn from related compounds and general principles. The oxidation of sulfoxides to sulfones is generally a thermodynamically favorable process.

Kinetic data from analogous compounds indicate that the reaction can proceed efficiently under mild conditions. For instance, the oxidation of 4-bromo-2-(methylsulfinyl)benzoic acid to its sulfone derivative using agents like hydrogen peroxide or m-CPBA reaches 85-92% completion within 2 to 4 hours at a temperature of 25°C. The rate of sulfinic acid autoxidation is determined by the relatively slow reaction of the propagating sulfonyl radicals with O₂. nih.gov Computational studies on related compounds suggest that the reaction of sulfinic acids with sulfonylperoxyl radicals, which propagate this autoxidation, is nearly diffusion-controlled. nih.gov

A variety of oxidizing agents and catalytic systems have been employed to facilitate the oxidation of the sulfinyl group to a sulfonyl group. The choice of reagent can influence reaction conditions, efficiency, and selectivity.

Common stoichiometric oxidizing agents include hydrogen peroxide (H₂O₂), often in the presence of acids like formic acid, and peracids such as meta-chloroperoxybenzoic acid (m-CPBA) and peracetic acid. google.com Nitric acid, potassium permanganate, and chromium trioxide have also been cited as effective oxidants for this transformation. evitachem.com

To enhance reaction rates and yields, particularly for large-scale and environmentally benign processes, various catalysts are used. Molecular oxygen, a cost-effective and green oxidant, can be utilized in conjunction with catalytic systems. rsc.org Transition metal catalysts are particularly effective. Catalysts based on tungsten, such as sodium tungstate, tungsten trioxide, and tungstic acid, are frequently used with hydrogen peroxide to promote the oxidation of the sulfur center. google.com Similarly, vanadium compounds like sodium orthovanadate and ammonium (B1175870) metavanadate can catalyze this reaction. google.com Manganese acetate (B1210297) has been shown to catalyze the aerobic oxidation of related sulfides, proceeding through a proposed O=Mn(IV)=O intermediate. rsc.org Iron complexes have also been investigated for the catalytic oxidation of the precursor thioether to the sulfoxide (B87167), a process that highlights the utility of metal catalysis in manipulating the oxidation state of sulfur in these systems. conicet.gov.ar

Table 1: Selected Oxidizing Agents and Catalysts for Sulfinyl/Thioether Oxidation

| Oxidizing Agent | Catalyst | Substrate Mentioned | Reference |

|---|---|---|---|

| Hydrogen peroxide (H₂O₂) / Formic acid | None | 2-(substituted)-4-methylthiobenzoic acid ester | google.com |

| Peracetic acid | None | 2-(substituted)-4-methylthiobenzoic acid ester | google.com |

| Hydrogen peroxide (H₂O₂) | Sodium tungstate, tungstic acid, etc. | 2-(substituted)-4-carboxymethylthiobenzoic acid | google.com |

| Hydrogen peroxide (H₂O₂) | None | 4-(Methylsulfonyl)benzoic acid precursor | |

| Nitric acid | None | 4-(Methylsulfonyl)benzoic acid precursor | |

| meta-chloroperbenzoic acid (m-CPBA) | None | 4-Bromo-2-(methylsulfinyl)benzoic acid | |

| Molecular Oxygen (O₂) | Manganese acetate (Mn(OAc)₂) | Methyl(phenyl)sulfane | rsc.org |

| Molecular Oxygen (O₂) | Iron(III) nitrate (B79036) / FeBr₃ | 4-(Methylthio)benzoic acid | conicet.gov.ar |

Kinetics and Thermodynamics of Sulfinyl Oxidation

Reduction Reactions of the Sulfinyl Group to Thioether Derivatives

The sulfinyl group in this compound can be reduced back to a thioether (sulfide). This deoxygenation reaction is a less common transformation compared to oxidation but is mechanistically significant. Research has focused on developing mild and selective reducing conditions that avoid the use of harsh metal hydrides.

An efficient, metal- and additive-free method for the deoxygenation of sulfoxides involves the use of D-camphorsulfonic acid (D-CSA) as the reducing agent. ias.ac.in In this protocol, heating the sulfoxide with D-CSA in a solvent like dichloroethane effectively removes the oxygen atom from the sulfinyl group to yield the corresponding thioether. ias.ac.in While strong reducing agents like lithium aluminum hydride (LiAlH₄) are known to reduce sulfonyl groups to sulfides, they would also be effective, though less selective, for the reduction of sulfinyl groups. evitachem.com

Carboxylic Acid Functional Group Reactivity

The carboxylic acid moiety of this compound exhibits reactivity typical of aromatic carboxylic acids. cymitquimica.com Its chemical behavior is influenced by the electron-withdrawing nature of the methylsulfinyl group. The primary reactions of this functional group involve derivatization at the carbonyl carbon, such as esterification and amidation. cymitquimica.com

Esterification: this compound can be converted to its corresponding esters through conventional methods. google.com A standard procedure involves reacting the acid with an alcohol, such as n-butanol, in the presence of a strong acid catalyst like sulfuric acid. google.com The reaction is typically driven to completion by heating at reflux with azeotropic removal of water. google.com

Amidation: The formation of amides from this compound can be achieved through several routes. Direct amidation is possible by using peptide coupling agents. This involves reacting the carboxylic acid with an amine in the presence of reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and N-hydroxybenzotriazole (HOBt). This method is often preferred as it proceeds under mild conditions and avoids the need to first isolate a more reactive intermediate like an acyl chloride. A more recent method for the amidation of carboxylic acids utilizes sulfuryl fluoride (B91410) (SO₂F₂) gas, which mediates the coupling of the acid with an amine at room temperature in the presence of a base such as diisopropylethylamine (DIPEA). rsc.org

Table 2: Methods for Esterification and Amidation

| Reaction | Reagents | Conditions | Reference |

|---|---|---|---|

| Esterification | Alcohol (e.g., n-butanol), Sulfuric acid | Reflux with azeotropic water removal | google.com |

| Amidation | Amine, EDCI, HOBt | Room temperature or mild heating | |

| Amidation | Amine, Sulfuryl fluoride (SO₂F₂), DIPEA | Room temperature | rsc.org |

A common strategy to enhance the reactivity of the carboxylic acid is to convert it into an acyl chloride. This highly reactive intermediate, 4-(methylsulfinyl)benzoyl chloride, can then be used in a variety of subsequent derivatization reactions.

Formation: The conversion of this compound to its acyl chloride is readily accomplished using standard chlorinating agents. Thionyl chloride (SOCl₂) is a frequently used reagent, often under reflux conditions, sometimes with a catalytic amount of N,N-dimethylformamide (DMF). google.com Other effective reagents for this transformation include oxalyl chloride and phosphorus chlorides like phosphorus pentachloride (PCl₅) or phosphorus trichloride (B1173362) (PCl₃). google.comresearchgate.net The use of PCl₃ is noted for its high atom efficiency. researchgate.net

Subsequent Derivatization: Once formed, 4-(methylsulfinyl)benzoyl chloride is a versatile intermediate for introducing the 4-(methylsulfinyl)benzoyl moiety into other molecules. It readily reacts with a wide range of nucleophiles. smolecule.com For example, reaction with alcohols leads to the formation of esters, while reaction with primary or secondary amines yields the corresponding amides. smolecule.com This reactivity is widely exploited in organic synthesis and for creating derivatives for analytical purposes, such as in liquid chromatography-mass spectrometry (LC-MS) where benzoylation improves analyte retention and detection. nih.govchromatographyonline.com

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-(Methylsulfonyl)benzoic acid |

| Hydrogen peroxide |

| meta-chloroperoxybenzoic acid (m-CPBA) |

| 4-Bromo-2-(methylsulfinyl)benzoic acid |

| Sulfenic acid |

| Sulfinic acid |

| Formic acid |

| Peracetic acid |

| Nitric acid |

| Potassium permanganate |

| Chromium trioxide |

| Sodium tungstate |

| Tungsten trioxide |

| Tungstic acid |

| Sodium orthovanadate |

| Ammonium metavanadate |

| Manganese acetate |

| Iron(III) nitrate |

| Iron(III) bromide (FeBr₃) |

| 4-(Methylthio)benzoic acid |

| D-camphorsulfonic acid (D-CSA) |

| Lithium aluminum hydride (LiAlH₄) |

| n-Butanol |

| Sulfuric acid |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) |

| N-hydroxybenzotriazole (HOBt) |

| Sulfuryl fluoride (SO₂F₂) |

| Diisopropylethylamine (DIPEA) |

| 4-(Methylsulfinyl)benzoyl chloride |

| Thionyl chloride (SOCl₂) |

| N,N-dimethylformamide (DMF) |

| Oxalyl chloride |

| Phosphorus pentachloride (PCl₅) |

Esterification and Amidation Reactions

Aromatic Ring Substitution Reactions and Regiochemical Control

The reactivity of the aromatic ring in this compound towards electrophilic substitution is governed by the electronic effects of its two substituents: the methylsulfinyl group (-SOCH₃) and the carboxylic acid group (-COOH). The interplay between these groups dictates the rate of reaction and the position (regiochemistry) of the incoming electrophile.

The carboxylic acid group is a powerful electron-withdrawing group (EWG) due to both inductive and resonance effects. numberanalytics.com Consequently, it deactivates the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles compared to unsubstituted benzene (B151609). numberanalytics.comnumberanalytics.comyoutube.com The deactivation is most pronounced at the ortho and para positions relative to the carboxyl group. This electron-withdrawing nature directs incoming electrophiles to the meta position. numberanalytics.comnumberanalytics.com This directing effect arises because the transition states for ortho and para attack result in a destabilizing resonance structure where a positive charge is placed on the carbon atom directly attached to the electron-withdrawing carboxyl group. numberanalytics.comyoutube.com

The methylsulfinyl group (-SOCH₃) has a more complex influence. While the sulfinyl group is electronegative and can withdraw electron density inductively, the sulfur atom also possesses a lone pair of electrons that can be donated to the ring via resonance (+M effect). This dual character can lead to varied effects depending on the reaction conditions. In some electrophilic reactions like molecular halogenation, the sulfinyl group has been observed to have an electron-activating effect, which is interpreted as a polarization of the group induced by the electrophile. rsc.org However, in strongly acidic media, it can become deactivating, possibly due to hydrogen bonding between the sulfinyl oxygen and the acid. rsc.org Generally, groups with lone pairs, like the sulfinyl group, act as ortho, para-directors. ulethbridge.ca

In this compound, the substituents are in a para relationship. The -COOH group at position 1 strongly directs incoming electrophiles to positions 3 and 5 (meta to itself). The -SOCH₃ group at position 4, acting as an ortho, para-director, directs incoming electrophiles to positions 3 and 5 (ortho to itself), as the para position is blocked. Therefore, the directing effects of both groups are synergistic, reinforcing substitution at the positions ortho to the methylsulfinyl group and meta to the carboxylic acid group. Any electrophilic aromatic substitution reaction, such as nitration or halogenation, is strongly predicted to yield the 3-substituted product.

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent Group | Type | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| -COOH (Carboxyl) | Electron-Withdrawing | Deactivating numberanalytics.comnumberanalytics.com | meta numberanalytics.comnumberanalytics.com |

| -SOCH₃ (Methylsulfinyl) | Mixed | Context-Dependent rsc.org | ortho, para ulethbridge.ca |

| -NO₂ (Nitro) | Electron-Withdrawing | Deactivating numberanalytics.com | meta numberanalytics.com |

| -OH (Hydroxyl) | Electron-Donating | Activating numberanalytics.com | ortho, para numberanalytics.com |

| -CH₃ (Methyl) | Electron-Donating | Activating numberanalytics.com | ortho, para numberanalytics.com |

Reaction Mechanisms and Transition State Analysis

The mechanism of electrophilic aromatic substitution on this compound follows a well-established two-step pathway. The first and rate-determining step is the attack of the electron-rich aromatic ring on a strong electrophile (E⁺), leading to the formation of a resonance-stabilized carbocation known as an arenium ion or sigma complex. numberanalytics.comlkouniv.ac.in The second step is a rapid deprotonation of the arenium ion by a weak base, which restores the aromaticity of the ring and yields the substituted product. youtube.comlkouniv.ac.in

The stability of the transition state, which closely resembles the arenium ion intermediate, is the critical factor controlling both the reaction rate and the regioselectivity. ulethbridge.calkouniv.ac.in For this compound, the presence of the deactivating carboxyl group raises the activation energy for the formation of the arenium ion, slowing the reaction compared to benzene. youtube.com The regiochemical outcome is explained by analyzing the stability of the possible arenium ion intermediates for substitution at different positions. Attack at the position meta to the carboxyl group is favored because the resulting positive charge in the intermediate is never located on the carbon atom bearing the strongly electron-withdrawing -COOH group, a situation that would be highly destabilizing. youtube.com

Computational Elucidation of Reaction Pathways (e.g., DFT Studies of Reaction Intermediates)

Modern computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for investigating reaction mechanisms at a molecular level. sumitomo-chem.co.jp DFT calculations allow for the modeling of reaction pathways, including the structures and energies of reactants, intermediates, transition states, and products. sumitomo-chem.co.jpidsi.md This enables the quantitative estimation of activation energies and reaction enthalpies, offering deep mechanistic insights. sumitomo-chem.co.jp

While specific DFT studies on the electrophilic substitution of this compound are not widely published, research on analogous systems demonstrates the utility of this approach. For example, DFT has been employed to study the condensation reactions of various aminobenzoic acids, successfully mapping the two-stage mechanism, identifying transition states, and calculating activation energies for each step. idsi.md In other studies, DFT has been used to calculate the core-electron binding energies (CEBEs) of substituted benzenes, which correlate well with Hammett substituent constants and provide a measure of the electronic effect of substituents. science.gov For similar molecules, DFT has been applied to model the transition states in nucleophilic substitution reactions, predicting regioselectivity and explaining the role of electron-withdrawing groups in activating the ring for such reactions. Such computational methods could be applied to this compound to precisely model the arenium ion intermediates for electrophilic attack, quantify the stabilizing or destabilizing effects of the methylsulfinyl and carboxyl groups, and provide a detailed energy profile for reactions like nitration or sulfonation.

Hammett Equation Applications in Substituted Benzoic Acid Reactivity

The Hammett equation is a cornerstone of physical organic chemistry, providing a quantitative framework for understanding the influence of substituents on the reactivity of aromatic compounds. wikipedia.orgutexas.edu It establishes a linear free-energy relationship expressed as:

log(k/k₀) = σρ or log(K/K₀) = σρ

Here, k or K is the rate or equilibrium constant for a reaction of a substituted benzene derivative, and k₀ or K₀ is the constant for the unsubstituted parent compound. wikipedia.orgdalalinstitute.com The equation dissects the electronic influence into two parameters:

The substituent constant (σ): This value is specific to a particular substituent and its position (meta or para). It quantifies the total electronic effect (inductive and resonance) of that substituent relative to hydrogen. utexas.edudalalinstitute.com It is defined from the ionization of substituted benzoic acids in water at 25 °C, for which the reaction constant ρ is set to 1. viu.ca A positive σ value indicates an electron-withdrawing group (EWG), which strengthens the acidity of benzoic acid, while a negative σ value signifies an electron-donating group (EDG). utexas.edu

The reaction constant (ρ): This value is characteristic of a specific reaction and its conditions. It measures the sensitivity of the reaction to the electronic effects of substituents. wikipedia.orgviu.ca A positive ρ indicates that the reaction is accelerated by EWGs (i.e., there is a buildup of negative charge in the transition state), whereas a negative ρ signifies that the reaction is favored by EDGs (buildup of positive charge). viu.ca

For this compound, the key substituent is the methylsulfinyl group at the para position. The related methylsulfonyl (-SO₂CH₃) group is known to be strongly electron-withdrawing, with a high positive σₚ value. The methylsulfinyl (-SOCH₃) group is also electron-withdrawing, and thus its σₚ value is positive, indicating it increases the acidity of the carboxylic acid compared to unsubstituted benzoic acid. libretexts.org The Hammett equation can be used to predict the pKa of this compound or to correlate its reactivity in other reactions, such as esterification, provided the relevant ρ value is known.

Table 2: Selected Hammett Substituent Constants (σ)

| Substituent (Position) | σmeta | σpara |

|---|---|---|

| -H | 0.00 | 0.00 |

| -CH₃ (Methyl) | -0.07 | -0.17 |

| -OH (Hydroxyl) | +0.12 | -0.37 |

| -OCH₃ (Methoxy) | +0.12 | -0.27 |

| -Cl (Chloro) | +0.37 | +0.23 |

| -CN (Cyano) | +0.56 | +0.66 |

| -NO₂ (Nitro) | +0.71 | +0.78 |

| -COOH (Carboxyl) | +0.37 | +0.45 |

| -SO₂CH₃ (Methylsulfonyl) | +0.64 | +0.72 |

Data sourced from various standard compilations of Hammett constants.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of 4-(Methylsulfinyl)benzoic acid in solution. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively.

In ¹H NMR spectroscopy, the aromatic protons of this compound typically appear as two distinct doublets in the downfield region, a result of their coupling to adjacent protons. One study reported these doublets at chemical shifts (δ) of 8.10 ppm and 7.79 ppm when measured in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). rsc.org The methyl protons of the sulfinyl group are observed as a sharp singlet further upfield, recorded at 2.78 ppm in the same solvent. rsc.org

¹³C NMR spectroscopy provides complementary information. The carbon of the carboxylic acid group is characteristically found at the lowest field, with a reported chemical shift of 166.98 ppm. rsc.org The aromatic carbons show signals in the range of 124-152 ppm, with the carbon attached to the sulfinyl group appearing at a distinct chemical shift due to the electronegativity of the sulfur-oxygen bond. rsc.org The methyl carbon of the sulfinyl group is observed at a much higher field, around 43.44 ppm. rsc.org

¹H and ¹³C NMR Chemical Shift Data for this compound in DMSO-d₆

| Atom Type | Chemical Shift (δ, ppm) |

|---|---|

| Aromatic CH | 8.10 (d, J = 8.1 Hz, 2H) |

| Aromatic CH | 7.79 (d, J = 8.1 Hz, 2H) |

| -SOCH₃ | 2.78 (s, 3H) |

| -C OOH | 166.98 |

| Aromatic C-SO | 151.61 |

| Aromatic C-COOH | 133.19 |

| Aromatic CH | 130.39 |

| Aromatic CH | 124.29 |

| -SOC H₃ | 43.44 |

Data sourced from The Royal Society of Chemistry, 2023. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight and investigating the fragmentation patterns of this compound, thereby confirming its elemental composition. The compound has a molecular formula of C₈H₈O₄S, corresponding to a molecular weight of approximately 200.21 g/mol . nih.gov

High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular ion peak at an m/z (mass-to-charge ratio) consistent with its composition. Techniques such as electrospray ionization (ESI) are often employed, which can detect the deprotonated molecular ion [M-H]⁻ in negative ion mode.

While detailed fragmentation analysis for this specific molecule is not extensively published, typical fragmentation patterns for related aromatic carboxylic acids and sulfoxides would involve the loss of small neutral molecules such as H₂O, CO, and CO₂ from the carboxylic acid group, and potential cleavages around the sulfinyl moiety.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in the this compound molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

The IR spectrum of this compound displays several key absorption bands. A broad absorption is typically observed in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid group, which is often involved in hydrogen bonding. The C=O stretching vibration of the carbonyl group in the carboxylic acid gives rise to a strong, sharp peak, usually found between 1680 and 1710 cm⁻¹. The S=O stretching vibration of the sulfoxide group is also a prominent feature, typically appearing in the range of 1030-1070 cm⁻¹. Additionally, C-H stretching vibrations from the aromatic ring and the methyl group are observed, along with C=C stretching bands for the aromatic ring in the 1400-1600 cm⁻¹ region. nih.gov

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid (-COOH) | O-H stretch | 2500-3300 (broad) |

| Carboxylic Acid (-COOH) | C=O stretch | 1680-1710 |

| Sulfoxide (-SOCH₃) | S=O stretch | 1030-1070 |

| Aromatic Ring | C=C stretch | 1400-1600 |

| Methyl/Aromatic | C-H stretch | 2850-3100 |

Data sourced from PubChem. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms and molecules in the solid state. For a related compound, 2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid, crystallographic studies reveal detailed insights into bond lengths, bond angles, and intermolecular interactions, which can be extrapolated to understand the solid-state structure of this compound. iucr.orgresearchgate.net

In the solid state, molecules of substituted benzoic acids are typically organized through a network of intermolecular interactions. The most significant of these is the hydrogen bonding involving the carboxylic acid groups. Often, two molecules form a centrosymmetric dimer via strong O-H···O hydrogen bonds between their carboxylic acid moieties. researchgate.net

In addition to these primary hydrogen bonds, weaker interactions such as C-H···O interactions play a crucial role in stabilizing the crystal lattice. iucr.orgresearchgate.net These can occur between the methyl or aromatic C-H groups and the oxygen atoms of the sulfinyl or carboxyl groups of neighboring molecules, further linking the primary structural motifs into a three-dimensional network. iucr.org

X-ray crystallography allows for a detailed conformational analysis of the molecule in the solid state. For instance, in the crystal structure of 2-methylsulfonyl-4-(trifluoromethyl)benzoic acid, the methylsulfonyl group is not coplanar with the benzene (B151609) ring. iucr.orgresearchgate.net The sulfur atom and the methyl carbon atom deviate significantly from the plane of the aromatic ring. iucr.orgresearchgate.net This non-planar conformation is a result of the steric and electronic effects of the substituents. Similar conformational features would be expected for this compound, where the sulfinyl group and the carboxylic acid group adopt specific orientations relative to the benzene ring to minimize steric hindrance and optimize intermolecular packing forces.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, C-H...O interactions)

Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC, GC)

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating it from starting materials, byproducts, or degradation products.

High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. A common approach involves reverse-phase HPLC, where a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, often a mixture of water and a solvent like acetonitrile (B52724) or methanol, sometimes with an acid modifier like formic acid. sielc.comusda.gov Detection is typically achieved using a UV detector, as the aromatic ring of the compound absorbs UV light. This method allows for the quantification of the main compound and the detection of impurities with high sensitivity.

Gas Chromatography (GC) can also be employed, particularly for more volatile derivatives of the compound. For analysis by GC, the carboxylic acid group may need to be derivatized to increase its volatility. Purity levels for commercially available this compound are often reported to be greater than 97% or 98% as determined by GC or HPLC. tcichemicals.com

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. By calculating the electron density, DFT methods can determine the optimized geometry, electronic structure, and molecular orbitals of a compound. For derivatives of benzoic acid, DFT calculations, often using the B3LYP functional, provide deep insights into their structural and chemical characteristics.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in defining a molecule's electronic behavior. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. wuxibiology.com The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity and stability. wuxibiology.com A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

Electronic transitions, such as the promotion of an electron from the HOMO to the LUMO, can be initiated by the absorption of light, a phenomenon explored in UV-visible spectroscopy. libretexts.org For conjugated systems like benzoic acid derivatives, these are often π - π* transitions. libretexts.org The energy of this transition corresponds to the HOMO-LUMO gap. libretexts.org

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| 2-(3-phenyl)-5-((m-toluloxy) methyl)-4H-1,2,4-triazole-4-yl) benzoic acid | -6.303 | -2.243 | 4.06 | |

| 4-(carboxyamino)-benzoic acid | -6.82 | -1.82 | 5.0 | actascientific.com |

| 4-nitrophenol | N/A | N/A | 3.76 | researchgate.net |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP surface illustrates the electrostatic potential, with different colors representing regions of varying charge. Typically, red indicates regions of negative electrostatic potential (electron-rich, attractive to electrophiles), while blue signifies areas of positive potential (electron-poor, attractive to nucleophiles). uni-muenchen.deresearchgate.net Green or yellow areas represent neutral potential. researchgate.net

For benzoic acid derivatives, MEP analyses reveal significant negative electrostatic potential around the oxygen atoms of the carboxylic acid group, identifying them as sites for electrophilic attack. Conversely, the acidic hydrogen of the carboxyl group shows a strong positive potential, marking it as a site for nucleophilic interaction. In the case of 4-(Methylsulfinyl)benzoic acid, one would predict a high electron density and negative potential around the oxygen atoms of both the sulfinyl and carboxyl groups, making them key sites for intermolecular interactions. The analysis of MEP surfaces helps in understanding hydrogen bonding and other non-covalent interactions that dictate molecular recognition and crystal packing.

HOMO-LUMO Energy Gaps and Electronic Transitions

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov These simulations provide detailed information about the conformational flexibility of a molecule and the influence of its environment, such as the solvent. mun.cachemrxiv.org By solving the equations of motion for a system, MD can map its conformational landscape and identify low-energy, stable structures. mun.ca

A study on 4-vinyl benzoic acid molecular crystals, a structurally similar compound, used extensive MD simulations to investigate conformational disorder as a function of temperature. nih.gov The research found that the disorder was dynamic, involving a "flip-flop" motion of the vinyl group substituent. nih.gov The population of the minor conformer was observed to increase significantly with temperature, a finding consistent with experimental data. nih.gov Such simulations for this compound would likely explore the rotational freedom around the C-S bond and the C-C bond connecting the carboxylic group to the ring, as well as the effects of different solvents on the preferred conformations. The solvent can play a critical role, stabilizing certain conformers through specific interactions like hydrogen bonding. chemrxiv.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. arabjchem.org By correlating molecular descriptors (physicochemical properties like lipophilicity, electronic effects, and steric parameters) with observed activity, QSAR models can predict the efficacy of new, untested compounds. nih.govdergipark.org.tr

QSAR studies have been successfully applied to various benzoic acid derivatives to predict activities such as anticancer and antimicrobial effects. arabjchem.orgnih.govnih.gov For instance, a 2D QSAR analysis of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was used to generate regression plots correlating molecular descriptors with anticancer activity. nih.gov Similarly, QSAR models for benzoyl amino benzoic acid derivatives identified that lipophilic parameters were significant for their inhibitory potential against certain enzymes. dergipark.org.tr For this compound, a QSAR study would involve calculating a range of molecular descriptors and using statistical methods like multiple linear regression (MLR) to build a model that could predict its potential biological activity based on these structural features. dergipark.org.trnih.gov

Spectroscopic Property Prediction (e.g., NMR, UV-Vis spectra)

Computational methods, particularly DFT, are widely used to predict spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental structure. nih.gov

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is commonly performed using the Gauge-Independent Atomic Orbital (GIAO) method. nih.govresearchgate.net This approach has shown good agreement between calculated and experimental ¹H and ¹³C NMR spectra for various benzoic acid derivatives. nih.gov

Theoretical UV-Vis spectra are typically calculated using Time-Dependent Density Functional Theory (TD-DFT). nih.govresearchgate.net This method calculates the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths and intensities observed in an experimental spectrum. actascientific.com These calculations provide insight into the electronic transitions, such as HOMO-LUMO transitions, responsible for the observed absorption bands. researchgate.net

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated (DFT) (cm⁻¹) | Assignment | Reference |

|---|---|---|---|---|

| O-H stretch | 3086 | 3086 | Carboxylic acid O-H | nih.gov |

| C=O stretch | 1685 | 1720 | Carboxylic acid C=O | nih.gov |

| C-C stretch | 1609 | 1610 | Aromatic ring | nih.gov |

This table uses data for a related compound, 4-butyl benzoic acid, to illustrate the typical accuracy of DFT-based spectroscopic predictions as detailed in the cited literature. nih.gov

Research Applications of 4 Methylsulfinyl Benzoic Acid and Its Derivatives

Role as Synthetic Intermediates in Pharmaceutical Chemistry

The structural backbone of 4-(methylsulfinyl)benzoic acid is a valuable scaffold in medicinal chemistry. Its derivatives are integral to the synthesis of numerous compounds with therapeutic potential, highlighting its importance in the journey from chemical synthesis to drug development.

This compound serves as a crucial starting material or intermediate in the synthesis of a variety of biologically active compounds. While specific examples of its direct use as a precursor for cardiotonics are not extensively documented in publicly available literature, its structural motifs are found in various therapeutic classes. The sulfonyl group, closely related to the sulfinyl group, is a component of many drugs, including those with anti-inflammatory and herbicidal properties. nih.govfrontiersin.org For instance, sulfonamides, which can be synthesized from related sulfonyl chlorides, exhibit a broad spectrum of biological activities, including anti-inflammatory and diuretic effects. nih.govfrontiersin.org The versatility of the sulfinyl and sulfonyl groups allows for the creation of diverse molecular architectures with potential applications across different therapeutic areas.

| Therapeutic Class | Role of Sulfinyl/Sulfonyl Group | Example Compound Class |

| Anti-inflammatory Agents | The sulfonyl group is a key feature in several non-steroidal anti-inflammatory drugs (NSAIDs). | Coxibs (e.g., Celecoxib) |

| Herbicides | Benzoylpyrazole derivatives containing sulfonyl groups are known for their herbicidal activity. | Benzoylpyrazole herbicides |

| Antimicrobials | The sulfonamide group is a classic pharmacophore in antibacterial drugs. | Sulfa drugs |

The exploration of this compound and its analogs is an active area of research in drug discovery. The sulfinyl and the closely related sulfonyl groups are considered important pharmacophores due to their ability to form hydrogen bonds and interact with biological targets like enzymes and receptors. ontosight.ai Medicinal chemists often incorporate these groups to modulate a molecule's physicochemical properties, such as solubility and metabolic stability, which can enhance its drug-like characteristics. researchgate.net The structural diversity that can be achieved by modifying the this compound scaffold allows for the generation of large libraries of compounds for screening against various diseases. nih.gov

Precursors to Biologically Active Compounds (e.g., Cardiotonics, Anti-inflammatory Agents, Herbicides)

Agrochemical Development and Herbicide Synthesis

In the field of agrochemicals, derivatives of this compound, particularly those containing a sulfonyl group, have been investigated for their herbicidal properties. Benzoylpyrazole compounds, which can be synthesized from precursors related to this compound, are a known class of herbicides. google.com The synthesis of these complex molecules often involves multiple steps where the benzoic acid moiety serves as a key building block. The sulfonyl group in these herbicides is often crucial for their mode of action, which typically involves the inhibition of specific enzymes in plants. The development of new herbicides is critical for modern agriculture, and the use of versatile intermediates like this compound and its derivatives plays a significant role in this process. nih.gov

Material Science Applications as Building Blocks

Beyond its applications in the life sciences, this compound is also utilized in material science as a building block for creating new materials. ambeed.com The presence of both a carboxylic acid group and a sulfinyl group allows for the formation of coordination polymers and metal-organic frameworks (MOFs). These materials have a wide range of potential applications, including in catalysis, gas storage, and separation technologies. The ability of the sulfinyl group to coordinate with metal ions, combined with the structural directionality provided by the benzoic acid, makes this compound an attractive component for the design and synthesis of novel functional materials.

Structure-Activity Relationship (SAR) Studies in Related Compounds

Understanding the relationship between a molecule's structure and its biological activity is a cornerstone of modern drug and pesticide discovery. Structure-activity relationship (SAR) studies on compounds related to this compound provide valuable insights into how modifications to the molecular structure affect its interaction with biological targets.

The sulfinyl and sulfonyl groups play a critical role in determining the biological activity of many compounds. The sulfinyl group is a stereogenic center, meaning it can exist in two different spatial arrangements (enantiomers), which can have profound effects on biological activity. researchgate.net This property is of great importance in asymmetric synthesis and in the design of chiral drugs. researchgate.net

The sulfonyl group, while not chiral, is a strong hydrogen bond acceptor and can significantly influence a molecule's conformation. rsc.org It can participate in various non-covalent interactions, including hydrogen bonds and van der Waals forces, which are crucial for the binding of a drug to its target protein. rsc.orgacs.org The introduction of a sulfonyl group can also impact a molecule's pharmacokinetic properties, such as its metabolic stability and membrane permeability. researchgate.net However, the polar nature of the sulfonyl group can sometimes negatively affect membrane permeability. researchgate.net SAR studies help researchers to fine-tune the properties of a molecule by strategically placing sulfinyl or sulfonyl groups to optimize its biological activity and drug-like properties. rsc.org

| Moiety | Key Features and Influence on Biological Interactions |

| Sulfinyl (-SO-) | - Stereogenic center, allowing for chiral drug design. - Can act as a hydrogen bond acceptor. - Influences molecular conformation and steric interactions. researchgate.net |

| Sulfonyl (-SO2-) | - Strong hydrogen bond acceptor, enhancing binding affinity to protein targets. researchgate.netrsc.org - Can increase metabolic stability. researchgate.net - Affects solubility and polarity. researchgate.net - Can influence conformational stability through weak intramolecular interactions. rsc.org |

Modification of Benzoic Acid Scaffold for Enhanced Efficacy

The structural framework of benzoic acid and its derivatives serves as a versatile scaffold in medicinal chemistry for the development of novel therapeutic agents. Modifications to this scaffold are a key strategy for enhancing the biological efficacy and selectivity of candidate compounds. Research into analogous compounds, such as 2-(benzylsulfinyl)benzoic acid, provides a valuable blueprint for potential modifications of the this compound structure to improve its therapeutic potential. tandfonline.comresearchgate.net

The primary points of modification on a benzoic acid scaffold, like that of this compound, typically include the carboxylic acid group, the phenyl ring, and the methylsulfinyl group. By systematically altering these components, researchers can explore the structure-activity relationships (SAR) and optimize the compound's interaction with biological targets. tandfonline.comresearchgate.net

Key Modification Strategies:

Carboxylic Acid Group Modification: The carboxylic acid moiety is a frequent target for modification to alter the compound's acidity, polarity, and hydrogen bonding capabilities. tandfonline.com Common derivatives include esters, amides, and hydroxamic acids. These changes can influence the compound's pharmacokinetic properties and its binding affinity to target enzymes. tandfonline.com

Phenyl Ring Substitution: Introducing various substituents onto the phenyl ring can modulate the electronic and steric properties of the molecule. This can lead to enhanced binding interactions with the target protein and can also affect the compound's metabolic stability.

Sulfoxide (B87167) Group Modification: The sulfoxide group is a chiral center and a hydrogen bond acceptor. Modifications at this position, including changes to the alkyl group or its oxidation state, can impact the compound's stereochemistry and its interaction with the active site of a target enzyme.

Detailed Research Findings from Analogous Scaffolds:

Studies on 2-(benzylsulfinyl)benzoic acid derivatives as inhibitors of human carbonic anhydrase (hCA) isoforms have yielded significant insights into how structural modifications can enhance efficacy and selectivity. tandfonline.comresearchgate.net A large library of derivatives based on this scaffold was synthesized and evaluated, leading to the discovery of potent and selective inhibitors. tandfonline.comresearchgate.net

Table 1: Modifications of the Benzoic Acid Scaffold and Their Effects on Biological Activity

| Modification Site | Type of Modification | Resulting Derivative | Observed Impact on Efficacy | Reference |

| Carboxylic Acid | Esterification | Methyl Ester | Altered hydrogen-bond acceptor/donator profile | tandfonline.com |

| Carboxylic Acid | Amidation | Amide, N-methyl amide | Altered hydrogen-bond acceptor/donator profile | tandfonline.com |

| Carboxylic Acid | Hydroxamic Acid Formation | Hydroxamic Acid | Maintained a "deprotonatable" group | tandfonline.com |

| Phenyl Group (Benzyl Moiety) | Substitution | Introduction of various substituents | Modulated binding affinity and selectivity for hCA isoforms | tandfonline.comresearchgate.net |

The exploration of the chemical space around the primary functional groups of the 2-(benzylsulfinyl)benzoic acid scaffold established robust structure-activity relationships. tandfonline.com For instance, the replacement of the carboxylic acid with other functional groups significantly altered the hydrogen-bond acceptor/donator profile, which is crucial for enzyme-inhibitor interactions. tandfonline.com

Table 2: Examples of Synthesized Derivatives of an Analogous Benzoic Acid Scaffold

| Parent Compound | Derivative Class | Specific Examples | Synthetic Route Highlight | Reference |

| 2-(benzylsulfinyl)benzoic acid | Amides | Amide 42, Amides 47-49 | Conversion of carboxylic acids to acyl chlorides followed by treatment with ammonium (B1175870) hydroxide (B78521). | tandfonline.com |

| 2-(benzylsulfinyl)benzoic acid | Esters | Esters 44-46 | Esterification of the carboxylic acid group. | tandfonline.com |

| 2-(benzylsulfinyl)benzoic acid | Hydroxyamides | N-hydroxy benzamide (B126) 51 | Reaction of an ester with hydroxylamine (B1172632) hydrochloride. | tandfonline.com |

These findings underscore the potential for enhancing the biological activity of this compound through targeted chemical modifications. The principles derived from the study of analogous scaffolds provide a rational basis for the design of novel derivatives with improved efficacy and selectivity for various therapeutic targets. Further research focusing specifically on the this compound scaffold is warranted to fully elucidate its therapeutic potential.

Future Research Directions and Perspectives

Development of Novel Synthetic Routes with Improved Efficiency and Selectivity

The synthesis of 4-(Methylsulfinyl)benzoic acid and its derivatives is a cornerstone for its application in research and development. Current methods often involve the oxidation of the corresponding sulfide, 4-(methylthio)benzoic acid. conicet.gov.ar Future efforts will likely focus on creating more efficient and selective synthetic pathways.

Furthermore, research into versatile synthetic routes that allow for the creation of a wide range of derivatives from readily available starting materials will be crucial. nih.gov This includes exploring different reaction conditions and catalysts to improve yields and selectivity, particularly in controlling the oxidation state of the sulfur atom to avoid over-oxidation to the sulfone. conicet.gov.arscielo.br

Advanced Mechanistic Understanding of Sulfur Oxidation States

A deeper comprehension of the sulfur oxidation states within this compound and related sulfoxides is critical for predicting their reactivity and designing new applications. The sulfoxide (B87167) group is a key functional feature, and its electronic properties significantly influence the molecule's behavior. iastate.edunih.gov

Future research will likely employ advanced spectroscopic and computational techniques to probe the electronic structure and reactivity of the sulfoxide bond. iastate.edunih.gov Understanding the mechanisms of sulfoxide reactions, such as their reduction and photochemical behavior, will provide valuable insights. iastate.edunih.gov For instance, the photolysis of sulfoxides can lead to various reactions, including deoxygenation and cleavage, which could be harnessed for specific chemical transformations. iastate.eduresearchgate.net

Recent studies have highlighted the significant role of sulfur's oxidation state in manipulating the excited state electronic configurations of organic molecules. nih.gov A higher oxidation state can lead to more efficient generation of reactive oxygen species (ROS), which has implications for photodynamic therapy and other applications. nih.gov Further investigation into these structure-property relationships will be essential. nih.gov

Expansion of Computational Modeling for Predictive Design

Computational modeling is becoming an indispensable tool in chemical research, offering the ability to predict molecular properties and reaction outcomes. nih.govumn.edu For this compound, computational methods can provide fundamental insights into its structure, reactivity, and potential applications. nih.govumn.edu

Density Functional Theory (DFT) calculations can be used to study the geometry and electronic properties of the molecule, including its sulfoxide radical cation, which is a key intermediate in certain reactions. acs.org These computational studies can help elucidate reaction mechanisms, such as the reduction of sulfoxides by thiols, and predict the stability of intermediates. nih.gov

The integration of computational modeling with experimental work will be crucial for the predictive design of new molecules based on the this compound scaffold. mdpi.com Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of derivatives with their biological or material properties, accelerating the discovery of new functional compounds. mdpi.com

Table 1: Computational Methods in Sulfoxide Research

| Computational Method | Application | Reference |

|---|---|---|

| Density Functional Theory (DFT) | Geometry optimization and electronic structure calculations. | acs.org |

| Ab initio methods | Study of ground and excited electronic states of sulfinyl radicals. | iastate.edu |

| MP2/B3LYP | Investigation of reaction mechanisms, such as sulfoxide reduction. | nih.gov |

| Molecular Docking | Simulation of interactions with biological targets. | nih.gov |

| QSAR | Prediction of biological activity based on molecular structure. | mdpi.com |

Exploration of New Biological and Material Applications

While research into the biological and material applications of this compound is ongoing, there is significant potential for expansion. The structural motif of a benzoic acid with a sulfur-containing substituent is found in various biologically active compounds. nih.govnih.govnih.gov

Future investigations could explore the potential of this compound and its derivatives as:

Antimicrobial and Nematicidal Agents: Similar sulfoxide-containing compounds have shown activity against bacteria and nematodes. mdpi.com

Enzyme Inhibitors: The sulfoxide moiety can be a key feature for binding to and inhibiting enzymes. For example, derivatives of 2-(benzylsulfinyl)benzoic acid have been identified as selective inhibitors of human carbonic anhydrase isoforms. nih.govnih.gov

Anticancer Agents: The benzoic acid scaffold is a common feature in anticancer drug design. rsc.org The introduction of a methylsulfinyl group could lead to novel compounds with antiproliferative activity. rsc.org

Material Science Components: The unique properties of sulfoxides could be exploited in the design of new materials, such as functional polymers or components of metal-organic frameworks (MOFs). umn.edu

Integration with High-Throughput Screening and Combinatorial Chemistry

To accelerate the discovery of new applications for this compound, its integration with high-throughput screening (HTS) and combinatorial chemistry will be essential. nih.govbenthamscience.com These technologies allow for the rapid synthesis and evaluation of large libraries of related compounds. researchgate.netfortunejournals.com

Combinatorial chemistry can be used to generate a diverse library of this compound derivatives by systematically modifying different parts of the molecule. nih.gov This allows for a broad exploration of the chemical space around the core scaffold. nih.gov

HTS methods can then be employed to rapidly screen these libraries for desired biological activities or material properties. asm.orgnih.gov The development of reliable and efficient HTS assays for detecting sulfoxides and their biological effects is a key area of ongoing research. asm.orgnih.gov The integration of virtual screening with experimental HTS can further enhance the efficiency of the discovery process by prioritizing compounds for synthesis and testing. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-(Methylthio)benzoic acid |

| 2-(Benzylsulfinyl)benzoic acid |

| 4-Bromobenzoic acid |

| Methylsulfinylmethyl groups |

| Dibenzothiophene sulfoxide |

| Dibenzothiophene |

| Sulfenic acids |

| Omeprazole |

| Methyl-p-tolyl sulfide |

| Adrenochrome |

| 4-Methoxybenzoic acid |

| 2-Nitro-4-(methylsulfonyl)benzoic acid |

| 2-Nitro-4-sulfinylbenzoic acid |

| Sodium salt of chloroacetic acid |

| Sodium sulfite |

| Sodium bicarbonate |

| 2-Nitro-4-(chlorosulfonyl)benzoyl chloride |

| 2-Methoxy-4-(methylsulfanyl)benzoic acid |

| 4-Methyl-3-nitrobenzenesulfonic acid |

| 2-Methyl-5-nitrophenol |

| 4-(Methylthio)phenol |

| Propyl YellOX |

| 2-(S)-[(4-Methylphenyl)sulfinyl]-2-cyclopenten-1-one |

| 4-Bromo-2-(methylsulfonyl)benzoic acid |

| 3-(Chlorosulfonyl)benzoic acid |

| 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid |

| 4-(Methylsulfonyl)benzonitrile |